2-Iodo-4-methyloxazole-5-carboxamide
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Overview
Description
2-Iodo-4-methyloxazole-5-carboxamide is a heterocyclic compound that belongs to the oxazole family This compound is characterized by the presence of an iodine atom at the second position, a methyl group at the fourth position, and a carboxamide group at the fifth position of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-methyloxazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-5-iodo-2-nitroaniline with formamide, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-methyloxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized oxazole compounds .
Scientific Research Applications
2-Iodo-4-methyloxazole-5-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 2-Iodo-4-methyloxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Iodo-4-methyloxazole-5-carboxamide include:
- 2-Iodo-4-methyloxazole-5-carboxylic acid
- 2-Iodo-4-methyloxazole-5-methylamide
- 2-Iodo-4-methyloxazole-5-ethylamide .
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the iodine atom and the carboxamide group makes it particularly useful in medicinal chemistry and as a versatile intermediate in organic synthesis .
Biological Activity
2-Iodo-4-methyloxazole-5-carboxamide is a heterocyclic compound notable for its unique oxazole ring structure, which includes an iodine atom and a carboxamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. Its molecular formula is C6H6N2O2I, with a molecular weight of approximately 252.01 g/mol.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound can bind to active or allosteric sites on enzymes, modulating their functions. This property positions it as a candidate for further exploration in drug development and biochemical research.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymatic activities, which could be beneficial in treating diseases where such enzymes play a critical role.
- Receptor Interaction : It may also interact with specific receptors, influencing signaling pathways that are crucial for cellular responses.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antiproliferative Effects : Preliminary studies suggest that the compound may possess antiproliferative properties against various cancer cell lines.
- Modulation of Cellular Pathways : It has been implicated in modulating pathways associated with cell growth and differentiation, particularly in cardiac tissues.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Enzyme Interaction Studies : In vitro assays demonstrated that the compound effectively inhibits specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent.
- Toxicity Profiling : Toxicity assessments using various cell types (e.g., H9c2 myoblasts, primary cardiac fibroblasts) revealed that while the compound shows activity against cancer cells, it exhibits low toxicity in normal cells. This differential effect underscores its potential therapeutic index.
- Cell Viability Assays : Using assays such as the lactate dehydrogenase (LDH) and MTT assays, researchers have quantified cell viability and toxicity. These studies indicate that this compound maintains a favorable safety profile while exerting significant effects on target cells.
Comparative Analysis with Similar Compounds
The structural uniqueness of this compound distinguishes it from other compounds in the oxazole family.
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Contains iodine and carboxamide groups | Enzyme inhibitor; potential antiproliferative |
4-Methyloxazole-5-carboxamide | Lacks iodine | Limited biological activity |
Other oxazole derivatives | Varying substituents | Diverse activities depending on structure |
Properties
Molecular Formula |
C5H5IN2O2 |
---|---|
Molecular Weight |
252.01 g/mol |
IUPAC Name |
2-iodo-4-methyl-1,3-oxazole-5-carboxamide |
InChI |
InChI=1S/C5H5IN2O2/c1-2-3(4(7)9)10-5(6)8-2/h1H3,(H2,7,9) |
InChI Key |
RXOOVYXIULMJKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)I)C(=O)N |
Origin of Product |
United States |
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